2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide is an organic compound characterized by the presence of a cyano group, a trifluoromethoxy group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide is unique due to its combination of a cyano group and a trifluoromethoxy group, which imparts distinct electronic and steric properties. These features make it a valuable scaffold for the design of new compounds with enhanced biological activity and improved physicochemical properties .
Properties
CAS No. |
921930-81-6 |
---|---|
Molecular Formula |
C11H7F3N2O2 |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
2-cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)18-9-3-1-7(2-4-9)5-8(6-15)10(16)17/h1-5H,(H2,16,17) |
InChI Key |
LWJFEXLZTAXWHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.